molecular formula C19H21N3O3 B11159624 6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B11159624
M. Wt: 339.4 g/mol
InChI Key: PNFVYHURQZUJQN-UHFFFAOYSA-N
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Description

6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines an isoxazole ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step involves the attachment of the isopropyl and methoxybenzyl groups under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide variety of functionalized derivatives .

Scientific Research Applications

6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole and pyridine derivatives, such as:

Uniqueness

What sets 6-isopropyl-N-(2-methoxybenzyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxamide apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C19H21N3O3

Molecular Weight

339.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H21N3O3/c1-11(2)15-9-14(17-12(3)22-25-19(17)21-15)18(23)20-10-13-7-5-6-8-16(13)24-4/h5-9,11H,10H2,1-4H3,(H,20,23)

InChI Key

PNFVYHURQZUJQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NCC3=CC=CC=C3OC

Origin of Product

United States

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